1-Butyrylpyrrolidine-3-carboxylic acid

Description

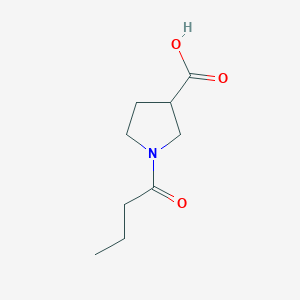

1-Butyrylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a butyryl (C₄H₇O) group at position 1 and a carboxylic acid (-COOH) moiety at position 3 of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, or bioactive intermediates.

Properties

IUPAC Name |

1-butanoylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-3-8(11)10-5-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBIHLVNBAIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Butyrylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in specific molecular interactions that can modulate protein activity.

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active site residues, potentially inhibiting enzyme function.

- Receptor Binding : The pyrrolidine ring may interact with receptor sites, influencing signaling pathways.

Pharmacological Studies

Recent studies have shown that derivatives of pyrrolidine-3-carboxylic acids exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. For instance, compounds structurally related to this compound have been investigated for their ability to modulate opioid receptors, which are crucial in pain management and addiction therapies .

Toxicological Profile

The toxicological profile of this compound has been evaluated in animal models. Studies indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in sub-chronic exposure experiments .

| Study | Dose (mg/kg) | NOAEL (mg/kg) | Findings |

|---|---|---|---|

| Study A | 0, 312, 625 | 1250 | No systemic toxicity observed |

| Study B | 0, 1.25, 2.5 | 2500 | Low local toxicity noted |

Case Study 1: Analgesic Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant analgesic effects in rodent models. The compound was found to reduce pain responses comparable to established analgesics like morphine but with a lower side effect profile .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays indicated that it effectively inhibited pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), showcasing its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis

When compared to other pyrrolidine derivatives, this compound shows unique biological activity patterns due to its butyryl substitution. This modification enhances its interaction with biological targets and may contribute to its efficacy as a drug candidate.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, anti-inflammatory | Butyryl group enhances binding |

| Pyrrolidine-2-carboxylic acid | Moderate analgesic | Lacks butyryl substitution |

| Pyrrolidine-3-carboxylic acid | Low anti-inflammatory activity | Basic structure without modifications |

Scientific Research Applications

Therapeutic Applications

Drug Discovery and Development

1-Butyrylpyrrolidine-3-carboxylic acid is significant in the development of new therapeutic agents. Its derivatives have been explored for their roles as enzyme inhibitors, which are crucial in treating various diseases. The compound's ability to form stable interactions with biological targets makes it a candidate for drug design.

- Case Study : Research has demonstrated that pyrrolidine derivatives exhibit promising activity against specific enzymes involved in cancer progression. For instance, a study highlighted the synthesis of enantiomerically enriched pyrrolidine derivatives that showed potent inhibition of certain kinases, which are pivotal in tumor growth .

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its structural features that facilitate the formation of peptide bonds. It serves as a building block for synthesizing various bioactive peptides.

- Research Findings : A study reported that (S)-(+)-pyrrolidine-3-carboxylic acid could catalyze enantioselective reactions, enhancing the efficiency of peptide synthesis processes . This application underscores its importance in pharmaceutical chemistry.

Catalytic Applications

Organocatalysis

This compound has been employed as an organocatalyst in several chemical transformations. Its ability to promote reactions under mild conditions makes it advantageous for green chemistry applications.

- Synthesis Method : A novel method involving organocatalytic Michael addition reactions has been developed, utilizing this compound to synthesize highly enantiomerically enriched products efficiently. This two-step process significantly reduces reaction times and improves yields .

Enantioselective Reactions

The compound's role in enantioselective anti-Mannich-type reactions has been well-documented. Its effectiveness as a catalyst in these reactions highlights its potential for synthesizing complex organic molecules with high stereochemical fidelity.

Material Science Applications

Functional Materials

This compound derivatives are being investigated for their utility in functional materials, particularly in coatings and sealants. Their unique chemical properties allow for enhanced performance in various applications.

- Example : Blocked carboxylic acids derived from this compound can be used in epoxy curing systems, providing improved thermal stability and adhesion properties. These materials are essential in industries requiring durable coatings and sealants .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Therapeutic Pharmaceuticals | Development of enzyme inhibitors for disease treatment | Potential for new drug candidates |

| Peptide Synthesis | Building block for bioactive peptides | Enhances efficiency and selectivity |

| Catalysis | Organocatalyst for chemical transformations | Mild reaction conditions |

| Material Science | Functional materials for coatings and sealants | Improved durability and performance |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 1 and 3 of the pyrrolidine ring, impacting physicochemical and biological properties.

*Calculated based on structural analysis.

Key Observations:

- Lipophilicity : The butyryl group confers higher lipophilicity compared to benzyl or pyridinylmethyl substituents, which may enhance blood-brain barrier penetration.

- Aromatic vs. Aliphatic Substituents : Benzyl and pyridinylmethyl groups enable π-π stacking or metal coordination, useful in receptor targeting .

- Functional Groups : Ketone-containing derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit increased polarity, favoring aqueous solubility .

Preparation Methods

Description

The most direct and documented method for preparing 1-butyrylpyrrolidine-3-carboxylic acid involves the reaction of L-proline (pyrrolidine-3-carboxylic acid) with butyryl chloride under alkaline conditions. This approach is adapted from the method described by Rajakhyaksha et al. (US Patent 4,837,026) and involves nucleophilic acyl substitution at the nitrogen atom of the pyrrolidine ring.

Reaction Conditions and Procedure

- Reactants: L-proline (11.5 g, 0.1 M), butyryl chloride (11.4 mL, 0.11 M), sodium hydroxide solution (7 M, 20 mL)

- Solvent: Aqueous alkaline medium (7 M NaOH)

- Temperature: 0–5 °C during addition and stirring

- Process: Butyryl chloride and NaOH are added dropwise to a chilled solution of L-proline dissolved in NaOH, maintaining a slightly alkaline pH throughout.

- Post-reaction: After stirring for 1 hour at low temperature, the mixture is extracted with ethyl acetate; the aqueous layer is acidified to pH 1.8 with hydrochloric acid to precipitate the product.

- Purification: The precipitate is washed with cold water and dried under vacuum. Recrystallization from acetone yields the pure product.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Starting Material | L-proline (pyrrolidine-3-carboxylic acid) |

| Acylating Agent | Butyryl chloride |

| Solvent | Aqueous NaOH (7 M) |

| Temperature | 0–5 °C |

| Reaction Time | Addition period + 1 hour stirring |

| Workup | Ethyl acetate extraction, acidification |

| Yield | 82% |

| Purification | Recrystallization from acetone |

This method is adaptable to other acyl chlorides, enabling the preparation of a series of N-acylated pyrrolidine-3-carboxylic acids with various chain lengths.

Organocatalytic Enantioselective Michael Addition Route (Indirect Synthesis)

Description

Protection and Subsequent Functionalization of Pyrrolidine-3-carboxylic Acid

Description

Another synthetic strategy involves protecting the nitrogen atom of pyrrolidine-3-carboxylic acid as a carbamate (e.g., Cbz-protected pyrrolidine-3-carboxylic acid), followed by selective acylation or other modifications.

Procedure Outline

- Starting from (S)-pyrrolidine-3-carboxylic acid, the nitrogen is protected using benzyl chloroformate (Cbz-Cl) in basic aqueous medium (NaOH).

- The reaction is typically performed at 0 °C for 2 hours.

- After protection, the compound can be further acylated or modified as needed.

- Purification is achieved by extraction and silica gel chromatography.

Yield and Conditions

- Yield for the Cbz-protection step is approximately 51%.

- The method allows for selective functionalization without interference from the nitrogen lone pair.

Application to this compound

This method is useful if selective acylation is required after protecting groups are introduced to control regioselectivity and avoid side reactions.

General Considerations on Carboxylic Acid Derivative Preparation

The preparation of carboxylic acid derivatives like this compound must consider:

- Choice of acylating agent: Acid chlorides like butyryl chloride are reactive and commonly used for N-acylation.

- Reaction medium: Alkaline aqueous media favor deprotonation of the amine and control pH to prevent side reactions.

- Temperature control: Low temperatures (0–5 °C) minimize side reactions and decomposition.

- Workup: Acidification precipitates the product, facilitating isolation.

- Purification: Recrystallization or chromatography ensures high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct N-acylation with butyryl chloride | L-proline, butyryl chloride, NaOH | 0–5 °C, aqueous alkaline, 1 h | 82 | Straightforward, high yield, widely used |

| Organocatalytic Michael addition | 4-alkyl-4-oxo-2-enoates, nitroalkanes | Organocatalyst, two-step | N/A | Enantioselective, indirect route |

| N-protection (Cbz) and acylation | Pyrrolidine-3-carboxylic acid, benzyl chloroformate | 0 °C, NaOH, 2 h | 51 | Useful for selective functionalization |

Q & A

Q. How can researchers ensure reproducibility in multi-center studies of this compound?

- Methodological Answer : Implement:

- Reference standards : Certified batches with CoA (e.g., >95% purity, identical spectral fingerprints) .

- SOPs : Detailed protocols for cell culture (passage number, media composition) and assay conditions (incubation time, temperature) .

- Blinded analysis : Independent validation by third-party labs to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.